

Environmental Fate and Transport of Dimethachlor: A Technical Guide

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Compound of Interest

Compound Name: Dimethachlor

Cat. No.: B1670658

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Executive Summary

Dimethachlor (CAS No. 50563-36-5) is a pre-emergence chloroacetamide herbicide used to control annual grasses and various broad-leaved weeds in crops such as oilseed rape and soybeans.[1] Understanding its behavior in the environment is critical for assessing its potential risks to ecosystems and non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and transport of **Dimethachlor**, synthesizing available data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential.

Dimethachlor is characterized by high water solubility and low volatility.[1] Its persistence in soil is generally considered low, with reported degradation half-lives (DT_{50}) as short as 7.37 days under laboratory conditions.[1] However, other studies have shown significantly longer DT_{50} values of 40 to 70 days in soil and water, indicating that persistence is highly dependent on specific environmental conditions.[2][3] Microbial activity is the primary driver of its degradation. In aquatic systems, **Dimethachlor** may be more persistent. The herbicide's high water solubility suggests a potential for leaching; however, reports on its mobility are conflicting, with some sources indicating it is mobile while others suggest it is not expected to reach groundwater. Degradation of **Dimethachlor** leads to the formation of several transformation products, including **Dimethachlor** ESA and **Dimethachlor** OXA. This guide summarizes key quantitative data in tabular form, outlines experimental protocols for its study, and provides visual diagrams of its degradation pathways and analytical workflows.

Physicochemical Properties of Dimethachlor

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes. Key properties for **Dimethachlor** are summarized below.

Property	Value	Interpretation	Source
IUPAC Name	2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide	-	
CAS Number	50563-36-5	-	
Molecular Formula	C ₁₃ H ₁₈ ClNO ₂	-	
Molecular Weight	255.74 g/mol	-	
Water Solubility	2100 mg/L (at 20°C, pH 7)	High	
Vapor Pressure	Low (specific value not cited)	Low Volatility	

Environmental Degradation

The persistence of **Dimethachlor** in the environment is determined by the rate of its degradation through both abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: As a chloroacetamide, **Dimethachlor** can undergo hydrolysis. While specific hydrolysis half-life data for **Dimethachlor** were not found in the reviewed literature, studies on similar herbicides show that this class of compounds can have half-lives ranging from weeks to years at neutral pH. Hydrolysis is often a critical factor in their long-term fate in environments like shallow aquifers.

Photodegradation: Photolysis is generally considered a minor dissipation pathway for related compounds. The rate of photodegradation can, however, be accelerated by the presence of photosensitizers or catalysts in the aqueous medium.

Biotic Degradation

Biotic degradation, primarily by soil and water microorganisms, is the principal mechanism for **Dimethachlor** dissipation.

Soil Degradation: The rate of degradation in soil can vary significantly. One source reports a typical aerobic soil DT₅₀ of 7.37 days, classifying it as non-persistent. Conversely, another study monitoring its degradation over 110 days found DT₅₀ values ranging from 40 to 70 days in both soil and water matrices. This variability is likely attributable to differences in soil type, organic matter content, microbial community composition, and environmental conditions. Microbial activity is paramount, as degradation proceeds more rapidly in native soils compared to sterilized soils. At high concentrations, **Dimethachlor** can alter the soil microbial community, significantly increasing the abundance of phyla such as Proteobacteria, which are associated with xenobiotic degradation.

Matrix	Degradation Half-Life (DT ₅₀)	Condition	Source
Soil (Typical)	7.37 days	Aerobic	
Soil (Lab)	7.37 days	Aerobic, 20°C	
Soil & Water	40 - 70 days	Not specified	

Metabolism and Transformation Products

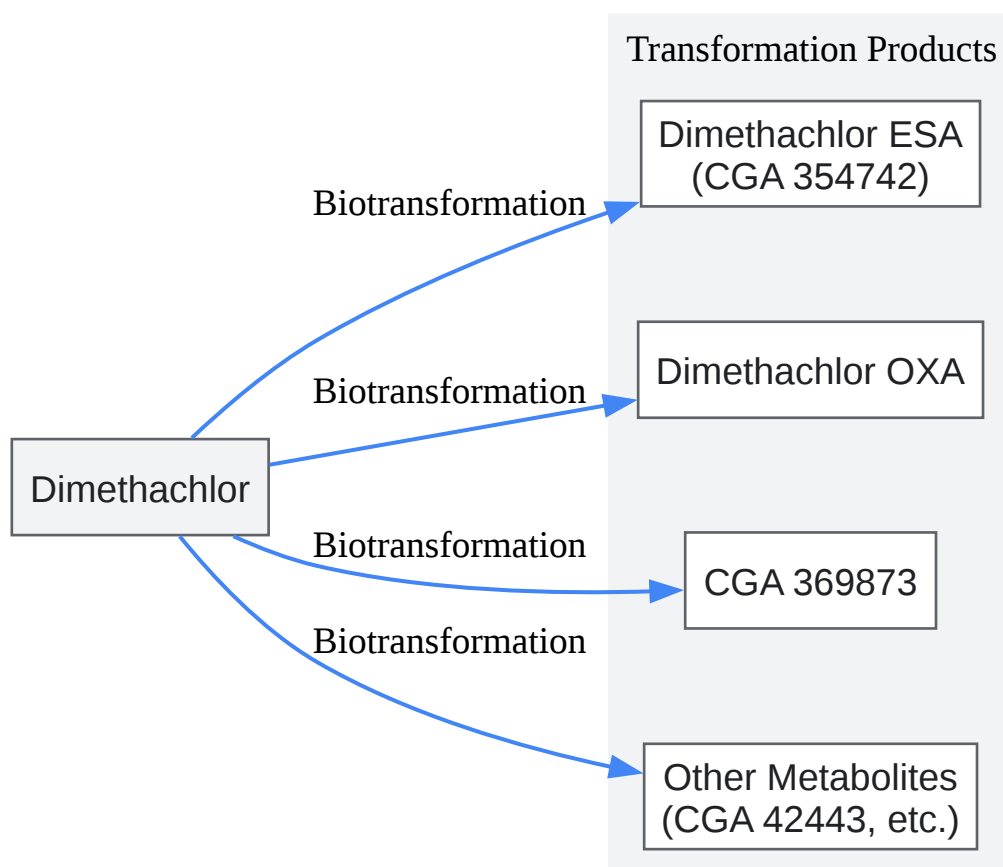
The degradation of **Dimethachlor** results in the formation of various metabolites, also known as transformation products. The identification of these products is crucial, as they may have different mobility, persistence, and toxicity profiles compared to the parent compound.

Known environmental transformation products of **Dimethachlor** include:

- **Dimethachlor** ESA (ethanesulfonic acid)

- **Dimethachlor** OXA (oxanilic acid)
- CGA 39981
- CGA 354742
- CGA 42443
- CGA 369873
- CGA 102935
- CGA 103699
- CGA 50266

Recent studies utilizing high-resolution mass spectrometry have also putatively identified three previously unknown metabolites. The formation of sulfonic acid (ESA) and oxanilic acid (OXA) metabolites is a common degradation pathway for chloroacetamide herbicides.



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*A simplified diagram of **Dimethachlor** biotransformation.*

Environmental Transport and Mobility

Transport mechanisms determine the movement and distribution of **Dimethachlor** from its point of application into other environmental compartments.

Soil Mobility and Leaching: **Dimethachlor**'s high water solubility (2100 mg/L) suggests a potential for mobility and leaching through the soil profile. Regulatory data indicates a "High alert" for mobility via drainflow. However, the same source also states that based on its physicochemical properties, it is not expected to leach to groundwater. This apparent contradiction highlights the importance of the soil adsorption coefficient (K_{oc}), which quantifies the partitioning of a chemical between soil organic carbon and water. A high K_{oc} value would indicate strong adsorption to soil particles, reducing mobility despite high water solubility. For

related chloroacetanilide herbicides, mobility is inversely related to soil organic matter and clay content.

Volatilization: **Dimethachlor** is described as having low volatility, indicating that volatilization from soil or water surfaces is not a significant dissipation pathway.

Bioaccumulation: Specific data on the bioaccumulation potential (e.g., Bioconcentration Factor, BCF) of **Dimethachlor** was not identified in the reviewed literature. For analogous compounds with low octanol-water partition coefficients (log Kow), the potential for bioaccumulation in aquatic organisms is considered low.

Ecotoxicity Summary

Dimethachlor exhibits varying levels of toxicity to different non-target organisms. It is reported to be highly toxic to algae, moderately toxic to fish, aquatic invertebrates, birds, and earthworms, and to have low toxicity to honeybees.

Organism Group	Endpoint	Value (mg/L or mg/kg)	Toxicity Level	Source
Mammals	Acute Oral LD ₅₀	>= 2000 mg/kg	Moderate	
Temperate Freshwater Fish	Acute 96 hour LC ₅₀	5.9 mg/L	Moderate	
Algae	Not specified	Not specified	High	
Aquatic Invertebrates (Daphnia)	Acute & Chronic	Not specified	Moderate	
Birds	Acute & Chronic	Not specified	Moderate	
Earthworms	Acute & Chronic	Not specified	Moderate	

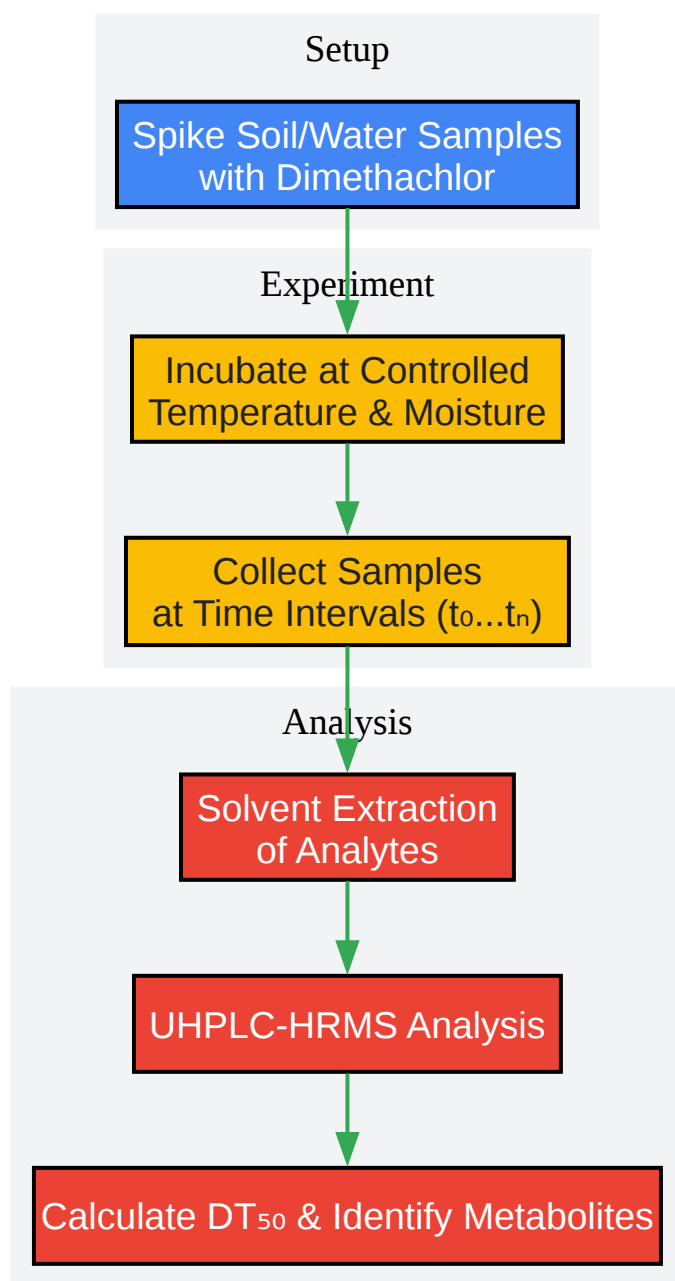
Experimental Protocols & Methodologies

The study of **Dimethachlor**'s environmental fate relies on sophisticated analytical techniques and well-defined experimental designs.

Degradation Study Protocol

A common approach to assess degradation involves laboratory incubation studies under controlled conditions.

Objective: To determine the rate of degradation and identify transformation products of **Dimethachlor** in representative soil and water matrices. **Matrices:** Agricultural soil (characterized for pH, organic matter, texture) and groundwater or surface water. **Test Substance:** An analytical standard of **Dimethachlor**, often applied in a formulation or as a pure substance. Studies may use multiple application rates (e.g., a normal field rate and an exaggerated rate). **Incubation:** Samples are maintained in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 110 days or more. **Sampling:** Replicate samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 110 days). Samples are immediately frozen to halt microbial activity prior to analysis. **Analysis:** Samples are extracted using an appropriate solvent, and the extracts are analyzed via a sensitive and selective instrumental method, such as Ultra-High-Performance Liquid Chromatography coupled to a high-resolution mass spectrometer (UHPLC-HRMS), like an Orbitrap MS. **Data Interpretation:** The concentration of the parent compound over time is used to calculate degradation kinetics, typically fitting to a single first-order (SFO) model to determine the DT₅₀. High-resolution mass spectral data is used for the putative identification of transformation products.



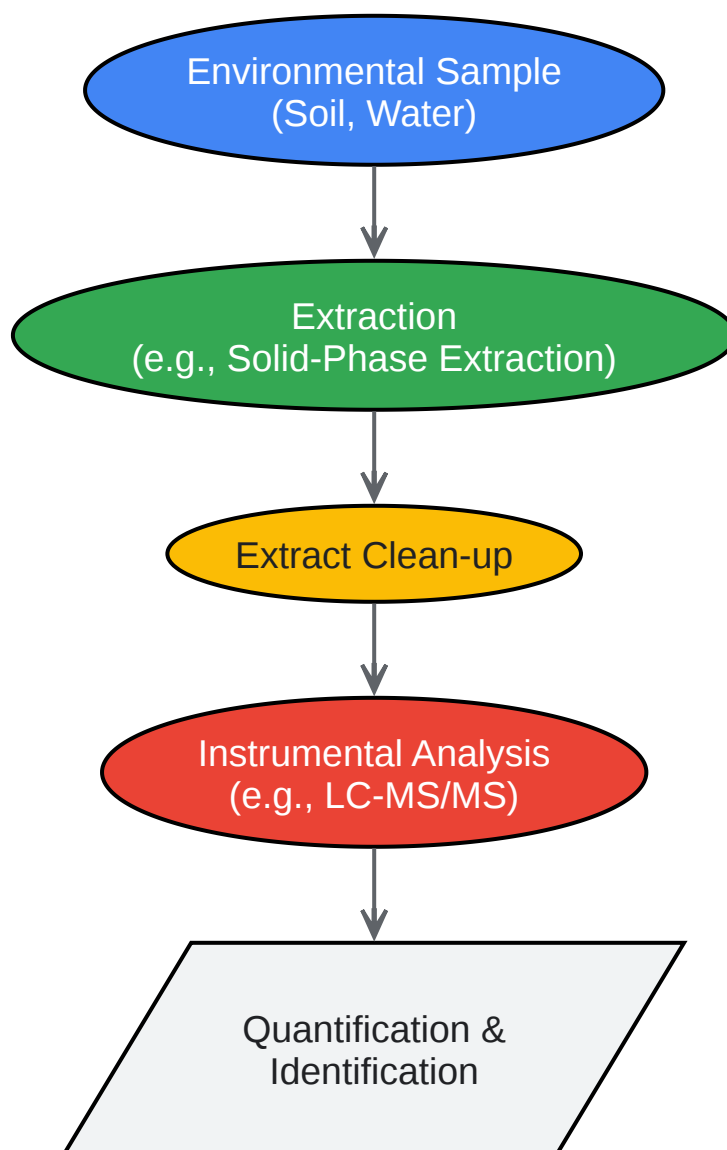
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*Workflow for a typical **Dimethachlor** degradation study.*

General Analytical Workflow for Residue Analysis

Determining the concentration of **Dimethachlor** and its metabolites in environmental samples requires a multi-step process to isolate and measure the target analytes.

1. Extraction: The initial step is to separate the analytes from the sample matrix (soil, water). Common techniques include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which uses a sorbent material to retain the analytes of interest. 2. Clean-up: The crude extract often contains co-extracted substances that can interfere with analysis. A clean-up step, such as passing the extract through a different SPE cartridge, is used to remove these interferences. 3. Concentration: The cleaned extract is typically concentrated by evaporating the solvent to increase the analyte concentration to a level detectable by the analytical instrument. 4. Instrumental Analysis: The final extract is injected into an analytical instrument. For modern pesticide analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. Gas chromatography (GC) may also be used.



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